molecular formula C12H14F3NO2 B13947857 Methyl 2-((ethyl(trifluoromethyl)amino)methyl)benzoate

Methyl 2-((ethyl(trifluoromethyl)amino)methyl)benzoate

Cat. No.: B13947857
M. Wt: 261.24 g/mol
InChI Key: CMGPXHMSAMCDNH-UHFFFAOYSA-N
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Description

Methyl 2-((ethyl(trifluoromethyl)amino)methyl)benzoate is an organic compound that features a trifluoromethyl group, which is known for its significant electronegativity and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((ethyl(trifluoromethyl)amino)methyl)benzoate can be achieved through a multi-step process. One common method involves the use of Friedel-Crafts acylation followed by subsequent reactions to introduce the trifluoromethyl and amino groups. The reaction conditions typically involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((ethyl(trifluoromethyl)amino)methyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-((ethyl(trifluoromethyl)amino)methyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of Methyl 2-((ethyl(trifluoromethyl)amino)methyl)benzoate is not fully understood. it is known to act as a competitive inhibitor of androgen receptors with an IC50 of 16 nM . This suggests that the compound binds to the androgen receptor, preventing the binding of natural ligands and thereby modulating the receptor’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((ethyl(trifluoromethyl)amino)methyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its electronegativity, while the amino group allows for interactions with biological targets such as androgen receptors.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C12H14F3NO2

Molecular Weight

261.24 g/mol

IUPAC Name

methyl 2-[[ethyl(trifluoromethyl)amino]methyl]benzoate

InChI

InChI=1S/C12H14F3NO2/c1-3-16(12(13,14)15)8-9-6-4-5-7-10(9)11(17)18-2/h4-7H,3,8H2,1-2H3

InChI Key

CMGPXHMSAMCDNH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1C(=O)OC)C(F)(F)F

Origin of Product

United States

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